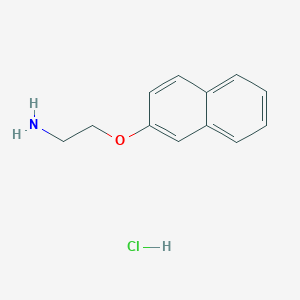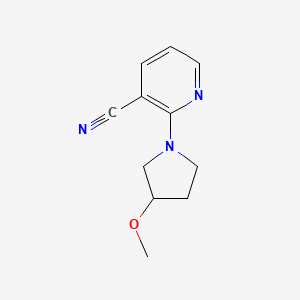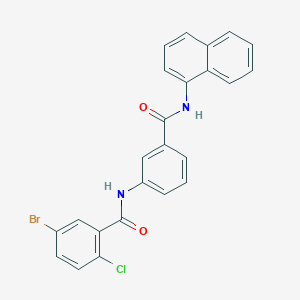![molecular formula C19H17N3O6S B2580192 N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-ethylsulfonylbenzamide CAS No. 886919-08-0](/img/structure/B2580192.png)
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-ethylsulfonylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a 1,4-benzodioxin ring, an oxadiazole ring, and a sulfonamide group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . The process typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with a sulfonyl chloride derivative in the presence of a base such as sodium carbonate . This is followed by a reaction with an alkyl or aralkyl halide in a polar aprotic solvent like DMF, using a base like lithium hydride .Molecular Structure Analysis
The molecular structure of this compound can be determined using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and EI-MS . These techniques can provide information about the functional groups present in the molecule and their arrangement .Chemical Reactions Analysis
The compound, due to its functional groups, can participate in various chemical reactions. For instance, sulfonamides are known for their antibacterial properties and are used in the pharmaceutical industry as antifungal, antimicrobial, anti-inflammatory, and anti-protozoal agents .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted using various computational tools. For instance, the logP value, which is a measure of the compound’s lipophilicity, can be estimated . Other properties such as boiling point, melting point, and vapor pressure can also be estimated .Scientific Research Applications
Synthesis and Biological Activity
N-substituted derivatives of 1,3,4-oxadiazoles, including compounds structurally related to N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-ethylsulfonylbenzamide, have been synthesized and studied for their biological activities. These compounds are known for their diverse biological activities, making them attractive for researchers. For instance, a study focused on the synthesis, spectral analysis, and anti-bacterial activity of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, showcasing the antimicrobial potential of such compounds (H. Khalid et al., 2016).
Electrophysiological Activity
Research has also been conducted on N-substituted imidazolylbenzamides and benzene-sulfonamides, revealing their potency in in vitro Purkinje fiber assays, comparable to known selective class III agents. This indicates potential applications in cardiac electrophysiology and the development of treatments for arrhythmias (T. K. Morgan et al., 1990).
Antimicrobial and Hemolytic Agents
Another study synthesized N-substituted derivatives of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides and evaluated them for antimicrobial and hemolytic activity. The research found that most compounds were active against selected microbial species, indicating the potential for developing new antimicrobial agents (A. Rehman et al., 2016).
Anti-HIV Activity
The anti-HIV activity of 5-benzylthio-1,3,4-oxadiazoles derived from α-amino acids was explored, showing that some compounds exhibited inhibitory activity against HIV-1 and HIV-2 replication in MT-4 cells. This suggests a potential pathway for developing new antiviral agents (T. Syed et al., 2011).
Antitubercular and Antimicrobial Agents
A series of sulfonyl derivatives and Schiff bases derived from isopropyl thiazole were synthesized and displayed significant antibacterial, antifungal, and antitubercular activities. This research indicates the potential for these compounds to be developed into new treatments for tuberculosis and other microbial infections (G. V. Suresh Kumar et al., 2013).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-ethylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O6S/c1-2-29(24,25)14-6-3-12(4-7-14)17(23)20-19-22-21-18(28-19)13-5-8-15-16(11-13)27-10-9-26-15/h3-8,11H,2,9-10H2,1H3,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWPQPDAKJKDSHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(4-Ethoxyphenyl)hydrazinylidene]propanediamide](/img/structure/B2580110.png)
![N-[(6-Methylpyridin-2-yl)methyl]-N-[2-(1,2,4-triazol-1-yl)ethyl]prop-2-yn-1-amine](/img/structure/B2580111.png)
![3-[(E)-3-oxo-3-(4-prop-2-ynylpiperazin-1-yl)prop-1-enyl]benzonitrile](/img/structure/B2580112.png)

![2-[(5-methyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2580114.png)
![N-(2,4-difluorophenyl)-2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2580115.png)
![8-Methoxy-5-[(2-methoxyphenyl)methyl]-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline](/img/structure/B2580117.png)
![N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]-3-(methylsulfanyl)aniline](/img/structure/B2580119.png)
![2-chloro-N-[(5-chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)methyl]acetamide](/img/structure/B2580120.png)


![tert-Butyl 5-trifluoromethylspiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B2580128.png)

![4-(7-Azabicyclo[2.2.1]heptan-7-yl)-6-fluoroquinazoline](/img/structure/B2580130.png)